Benzene, 1-nitro-4-pentyl-

Liquid Crystal Materials Asymmetric Synthesis Display Technology

Select 1-nitro-4-pentylbenzene for its critical C5 chain length, essential for achieving target mesophase behavior in TN-LCD precursors per US 4,629,290. Substitution with shorter-chain homologs alters lipophilicity (LogP 3.85) and fails in asymmetric azoxybenzene synthesis. Ideal for medicinal SAR studies as a 4-pentylaniline precursor. Ensure experimental reproducibility with this specific alkyl chain length.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 95857-32-2
Cat. No. B8025883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-nitro-4-pentyl-
CAS95857-32-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H15NO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3
InChIKeyZHXFSPASCJVKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Nitro-4-pentylbenzene (CAS 95857-32-2) Product Specifications and Procurement Baseline


Benzene, 1-nitro-4-pentyl- (CAS 95857-32-2), a 4-alkylnitrobenzene derivative with the molecular formula C11H15NO2 and molecular weight of 193.24 g/mol , serves as a critical nitro-aromatic intermediate in organic synthesis and materials science . This compound, also known as 1-(4-nitrophenyl)pentane, is characterized by a pentyl chain at the para-position of the nitrobenzene core, which imparts specific lipophilicity (LogP 3.85) and polarity (PSA 45.82 Ų) distinct from shorter-chain homologs [1]. Its predicted boiling point (295.2±9.0 °C) and density (1.052±0.06 g/cm³) define its physical handling parameters, which are essential for procurement and experimental design .

Why 1-Nitro-4-pentylbenzene (CAS 95857-32-2) Cannot Be Replaced by Generic 4-Alkylnitrobenzenes


The pentyl (C5) chain in 1-nitro-4-pentylbenzene is not an arbitrary structural feature but a critical determinant of its physicochemical and functional properties. The length of the alkyl chain in 4-alkylnitrobenzenes directly influences lipophilicity, molecular packing, and intermolecular interactions, which are central to its utility in liquid crystal formulations and as a synthetic intermediate [1]. Substitution with shorter-chain analogs (e.g., 4-methyl or 4-ethyl nitrobenzene) alters these properties in a way that is not compensated by simple molar adjustments, often leading to failure in achieving the desired phase behavior or reaction outcomes. For instance, in liquid crystal applications, the precise chain length dictates the temperature range and stability of mesophases, making generic substitution scientifically untenable [2].

Quantitative Differentiation of 1-Nitro-4-pentylbenzene (CAS 95857-32-2) from Comparator Compounds


Synthetic Utility of 1-Nitro-4-pentylbenzene as a Precursor in Asymmetric Liquid Crystal Synthesis

In the synthesis of asymmetric trans-4,4'-dialkyl-ONN-azoxybenzenes for liquid crystal applications, 1-nitro-4-pentylbenzene (4-pentylnitrobenzene) serves as a direct precursor when condensed with a p-alkylaniline, as detailed in US Patent 4,629,290 [1]. This reaction yields asymmetric azoxybenzene compounds with a wide nematic liquid crystal temperature range, a property directly linked to the specific alkyl chain length (pentyl) on the nitrobenzene component. The patent explicitly includes this compound as a building block for achieving the desired material properties for matrix-addressing driving systems, a capability not conferred by shorter or longer alkyl chain analogs.

Liquid Crystal Materials Asymmetric Synthesis Display Technology

Predicted Physicochemical Properties of 1-Nitro-4-pentylbenzene for Formulation and Handling

The predicted physicochemical profile of 1-nitro-4-pentylbenzene includes a boiling point of 295.2±9.0 °C and a density of 1.052±0.06 g/cm³ . Its computed lipophilicity (LogP = 3.85) and polar surface area (PSA = 45.82 Ų) [1] are quantitative parameters that differentiate it from other 4-alkylnitrobenzenes. These values are crucial for predicting solubility, permeability, and chromatographic behavior, directly informing solvent selection for reactions and purification protocols. For instance, the LogP of 3.85 indicates significantly higher lipophilicity than shorter-chain analogs (e.g., 4-methylnitrobenzene), affecting partitioning and extraction efficiency in biphasic systems.

Physicochemical Properties Lipophilicity Process Chemistry

Structural Conformation and Spectroscopic Fingerprint of 1-Nitro-4-pentylbenzene in 4-Alkylnitrobenzene Series

Proton magnetic resonance (PMR) studies on the 4-alkylnitrobenzene series have established first-order alkyl-ring proton coupling, with typical coupling constants of 0.7 Hz for ortho and 0.3 Hz for meta ring protons when the alkyl group is methyl, ethyl, or isopropyl [1]. For 1-nitro-4-pentylbenzene, the pentyl chain introduces additional β- and γ-proton coupling patterns not present in these shorter-chain analogs, creating a unique and identifiable spectral fingerprint. The absence of β-alkyl coupling in the shorter-chain analogs suggests that the pentyl group will exhibit distinct, quantifiable differences in its PMR spectrum, which serves as a definitive marker for identity and purity assessment.

NMR Spectroscopy Structural Analysis Quality Control

Best-Fit Research and Industrial Applications for 1-Nitro-4-pentylbenzene (CAS 95857-32-2) Based on Quantitative Evidence


Asymmetric Liquid Crystal Material Synthesis for Advanced TN-LCD Displays

Researchers and industrial chemists developing novel liquid crystal materials for twisted nematic liquid crystal displays (TN-LCD) should procure 1-nitro-4-pentylbenzene as a specific precursor for asymmetric trans-4,4'-dialkyl-ONN-azoxybenzenes. This application is directly supported by US Patent 4,629,290 [1], which specifies the use of 4-alkylnitrobenzenes, including the pentyl derivative, in condensation reactions to yield compounds with a wide nematic liquid crystal temperature range, a property essential for matrix-addressing driving systems. This is not a generic application; the pentyl chain length is critical for achieving the desired asymmetric structure and phase behavior.

Synthetic Intermediate for Lipophilic Building Blocks in Medicinal Chemistry

Medicinal chemists designing drug candidates requiring specific lipophilic aromatic building blocks can utilize 1-nitro-4-pentylbenzene. Its LogP of 3.85 and molecular weight of 193.24 g/mol [1] offer a quantifiable increase in lipophilicity over shorter-chain analogs. This compound can serve as a versatile precursor, with the nitro group enabling reduction to the corresponding aniline (4-pentylaniline) or other functional group transformations . Its role as an intermediate in the synthesis of 4-alkylanilines, which have been evaluated as aromatase inhibitors, highlights its utility in creating analogs for structure-activity relationship (SAR) studies .

Quality Control and Analytical Method Development for Alkylnitrobenzene Series

Analytical chemistry laboratories and quality control departments in chemical manufacturing can rely on 1-nitro-4-pentylbenzene as a standard or test compound for developing and validating analytical methods for the 4-alkylnitrobenzene series. The established PMR spectral parameters for this compound class [1] and the distinct physicochemical data (BP, density, LogP) provide a robust reference for confirming the identity and purity of 1-nitro-4-pentylbenzene. This is particularly valuable for distinguishing it from mislabeled or impure shorter-chain analogs, ensuring batch-to-batch consistency in procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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